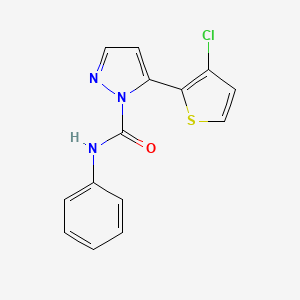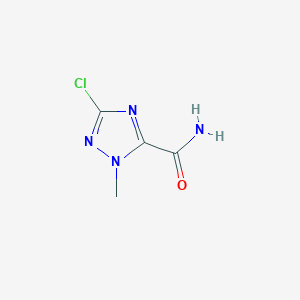
5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide, commonly known as CTP, is a novel pyrazole-based compound with a wide range of applications. It is a versatile compound that can be used in both synthetic and biological research. CTP has recently gained interest due to its ability to act as a potent inhibitor of various enzymes and proteins. This has led to its use in various scientific research applications, such as drug discovery, protein engineering, and other biochemical studies.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds within this chemical family, specifically those with modifications on the pyrazole ring and various substituents, have shown significant antimicrobial and antifungal activities. For instance, novel thienyl-pyrazole carboxamides synthesized through Amberlyst-15 mediated synthesis exhibited potent inhibition of Phospholipase A2, an enzyme associated with inflammatory processes, indicating potential for anti-inflammatory and antimicrobial applications (Kumar et al., 2018). Furthermore, certain pyrazolecarboxamide derivatives have been explored for their protective effects against oxidative stress and DNA damage in biological models, suggesting their utility in mitigating environmental pollutant effects (Soliman et al., 2019).
Synthetic Applications
The chemical scaffold of 5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide and its analogs serve as versatile precursors in the synthesis of various heterocyclic compounds. These synthetic routes enable the creation of novel compounds with potential pharmacological interests. For example, the synthesis of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines from amino thienopyrazole carboxamide demonstrates the compound's utility as a versatile precursor for developing new molecules with possible therapeutic applications (Zaki et al., 2015).
Potential in Pesticide Development
The exploration of pyrazole derivatives, including those structurally related to 5-(3-chloro-2-thienyl)-N-phenyl-1H-pyrazole-1-carboxamide, extends to their use as fungicidal and insecticidal agents. The design and synthesis of 1H-pyrazole-5-carboxamide derivatives containing the phenyl thiazole moiety revealed that these compounds exhibited potent activities against agricultural pests and could serve as leads for the development of new pesticides (Huang et al., 2017).
properties
IUPAC Name |
5-(3-chlorothiophen-2-yl)-N-phenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-7-9-20-13(11)12-6-8-16-18(12)14(19)17-10-4-2-1-3-5-10/h1-9H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRSQXYAHNIEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C(=CC=N2)C3=C(C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2964640.png)
![Ethyl 4-[[2-[1-[2-[(4-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2964642.png)
![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)


![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)

![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)


![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2964659.png)
![3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2964660.png)
![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)